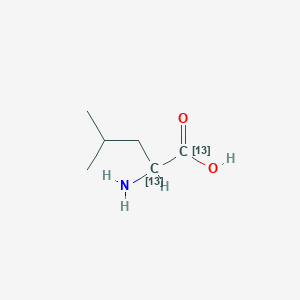DL-Leucine-1,2-13C2
CAS No.: 87994-88-5
Cat. No.: VC16198363
Molecular Formula: C6H13NO2
Molecular Weight: 133.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 87994-88-5 |
|---|---|
| Molecular Formula | C6H13NO2 |
| Molecular Weight | 133.16 g/mol |
| IUPAC Name | 2-amino-4-methyl(1,2-13C2)pentanoic acid |
| Standard InChI | InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/i5+1,6+1 |
| Standard InChI Key | ROHFNLRQFUQHCH-MPOCSFTDSA-N |
| Isomeric SMILES | CC(C)C[13CH]([13C](=O)O)N |
| Canonical SMILES | CC(C)CC(C(=O)O)N |
Introduction
Chemical and Physical Properties
DL-Leucine-1,2-13C2 is a racemic mixture of the D- and L-enantiomers of leucine, distinguished by isotopic enrichment at the first and second carbon atoms. The compound’s structural formula is , with 99.6% isotopic purity for the 1,2-13C species and 99.8% average 13C enrichment in the labeled positions . Its solubility in aqueous solutions facilitates intravenous or oral administration in tracer studies.
Metabolic Pathways of DL-Leucine-1,2-13C2
Leucine metabolism occurs primarily in the liver and skeletal muscle, where it undergoes transamination to α-ketoisocaproate (KIC) and subsequent decarboxylation to isovaleryl-CoA. The 13C labels in DL-Leucine-1,2-13C2 follow distinct pathways:
-
1-13C Position: Directly decarboxylated during KIC metabolism, releasing into the bicarbonate pool.
-
2-13C Position: Enters the tricarboxylic acid (TCA) cycle as [1-13C]acetyl-CoA, where it may either oxidize to CO or incorporate into lipid synthesis .
Comparative Oxidation of 1-13C and 2-13C Labels
Infusion studies in humans reveal differential recovery rates of the carbon labels in expired CO. When [1-13C]leucine is administered, 19 ± 1% of the label oxidizes to CO, whereas [1,2-13C]leucine yields 14 ± 1% recovery. This discrepancy implies that 58 ± 6% of the 2-13C label is retained in the body, likely through TCA cycle intermediates or anabolic processes .
| Parameter | [1-13C]Leucine | [1,2-13C]Leucine |
|---|---|---|
| Leucine Appearance (μmol·kg⁻¹·h⁻¹) | 92.1 ± 3.1 | 89.2 ± 3.2 |
| Oxidized Fraction (%) | 19 ± 1 | 14 ± 1 |
| 2-13C Recovery (%) | — | 58 ± 6 |
Research Findings on Leucine Kinetics
Experimental Protocols
Two infusion protocols were conducted to assess tracer kinetics:
-
Protocol 1: Sequential infusion of [1-13C]leucine and [1,2-13C]leucine over 3.5-hour intervals.
-
Protocol 2: Independent infusions on separate days to mitigate isotopic carryover .
Both protocols measured plasma leucine and KIC enrichments, breath , and CO production rates. Plateau enrichments for [1-13C]leucine and [1,2-13C]leucine in plasma were 5.46 ± 0.28 and 3.19 ± 0.18 mpe (molar percent excess), respectively .
Breath CO2_22 Enrichment Dynamics
Breath enrichments during [1,2-13C]leucine infusion (15.53 ± 0.96 ape × 10) exceeded those from [1-13C]leucine (9.72 ± 0.57 ape × 10), reflecting the additive contribution of both carbon labels . Post-infusion kinetic modeling revealed biexponential decay curves for leucine and KIC enrichments, with decay constants () of 4.97 ± 0.75 h and 2.66 ± 0.67 h, respectively .
Clinical Applications in Metabolic Disorders
DL-Leucine-1,2-13C2 is pivotal in clinical research for quantifying protein synthesis and breakdown. Key applications include:
-
Obesity and Insulin Resistance: Tracing altered leucine flux in adipose tissue and skeletal muscle.
-
Muscle Wasting Diseases: Assessing efficacy of nutritional interventions in cachexia.
-
Diabetes: Evaluating hepatic gluconeogenesis from amino acid precursors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume